molecular formula C14H20O4 B7999293 3-[2-(1,3-Dioxanyl)]-1-(4-methoxyphenyl)-1-propanol

3-[2-(1,3-Dioxanyl)]-1-(4-methoxyphenyl)-1-propanol

Cat. No.: B7999293
M. Wt: 252.31 g/mol
InChI Key: MVGZVDVWPMXKCH-UHFFFAOYSA-N
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Description

3-[2-(1,3-Dioxanyl)]-1-(4-methoxyphenyl)-1-propanol is an organic compound with the molecular formula C14H20O4 It is characterized by the presence of a 1,3-dioxane ring and a methoxyphenyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1,3-Dioxanyl)]-1-(4-methoxyphenyl)-1-propanol typically involves the reaction of 4-methoxybenzaldehyde with 1,3-propanediol in the presence of an acid catalyst to form the 1,3-dioxane ring. This intermediate is then subjected to further reactions to introduce the propanol group. Common reagents used in these reactions include sulfuric acid or p-toluenesulfonic acid as catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[2-(1,3-Dioxanyl)]-1-(4-methoxyphenyl)-1-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-[2-(1,3-Dioxanyl)]-1-(4-methoxyphenyl)-1-propanone.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[2-(1,3-Dioxanyl)]-1-(4-methoxyphenyl)-1-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(1,3-Dioxanyl)]-1-(4-methoxyphenyl)-1-propanol involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxane: A six-membered heterocycle with two oxygen atoms.

    1,4-Dioxane: An isomer of 1,3-dioxane with different structural properties.

    1,3-Dioxolane: A five-membered ring with similar functional groups.

Uniqueness

3-[2-(1,3-Dioxanyl)]-1-(4-methoxyphenyl)-1-propanol is unique due to its combination of a 1,3-dioxane ring and a methoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-16-12-5-3-11(4-6-12)13(15)7-8-14-17-9-2-10-18-14/h3-6,13-15H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGZVDVWPMXKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CCC2OCCCO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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